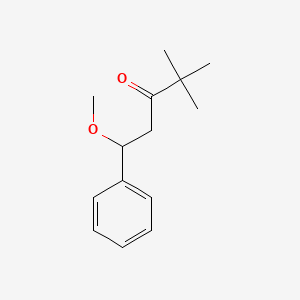![molecular formula C17H20O3 B14310257 Benzoic acid;tricyclo[5.2.1.02,6]dec-3-en-8-ol CAS No. 113201-41-5](/img/structure/B14310257.png)
Benzoic acid;tricyclo[5.2.1.02,6]dec-3-en-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid;tricyclo[5.2.1.02,6]dec-3-en-8-ol: is a complex organic compound that combines the properties of benzoic acid and a tricyclic alcohol. This compound is notable for its unique structure, which includes a tricyclo[5.2.1.02,6]dec-3-en-8-ol moiety. The combination of these two components results in a molecule with interesting chemical and physical properties, making it a subject of study in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of tricyclo[5.2.1.02,6]dec-3-en-8-ol typically involves the hydration of dicyclopentadiene. This reaction is carried out in the presence of a solid acid catalyst, such as zeolites or strongly acidic ion exchange resins. The reaction conditions include a temperature range of 50-150°C and the use of the catalyst in an amount of 3.0-10 times the weight of water .
Industrial Production Methods:
In an industrial setting, the production of tricyclo[5.2.1.02,6]dec-3-en-8-ol follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The solid acid catalyst is often regenerated and reused to minimize waste and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Tricyclo[5.2.1.02,6]dec-3-en-8-ol can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride to yield reduced alcohol derivatives.
Substitution: Substitution reactions can occur at the benzoic acid moiety, where halogens or other substituents can be introduced using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Oxidized alcohols and ketones.
Reduction: Reduced alcohol derivatives.
Substitution: Halogenated benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
In chemistry, benzoic acid;tricyclo[5.2.1.02,6]dec-3-en-8-ol is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology:
Its structure can be used to design inhibitors or activators of specific enzymes .
Medicine:
In medicine, derivatives of this compound are being investigated for their potential therapeutic properties. These include anti-inflammatory and antimicrobial activities .
Industry:
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and polymer additives .
Wirkmechanismus
The mechanism of action of benzoic acid;tricyclo[5.2.1.02,6]dec-3-en-8-ol involves its interaction with specific molecular targets. The benzoic acid moiety can interact with enzymes and receptors, modulating their activity. The tricyclic structure provides stability and enhances the compound’s ability to penetrate biological membranes .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, altering their signaling pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Tricyclo[5.2.1.02,6]dec-3-en-8-ol: A simpler version without the benzoic acid moiety.
Benzoic acid derivatives: Compounds with different substituents on the benzoic acid ring.
Uniqueness:
The combination of benzoic acid and tricyclo[5.2.1.02,6]dec-3-en-8-ol in a single molecule provides unique chemical and physical properties. This dual functionality allows for a broader range of applications and interactions compared to its individual components .
Eigenschaften
CAS-Nummer |
113201-41-5 |
|---|---|
Molekularformel |
C17H20O3 |
Molekulargewicht |
272.34 g/mol |
IUPAC-Name |
benzoic acid;tricyclo[5.2.1.02,6]dec-3-en-8-ol |
InChI |
InChI=1S/C10H14O.C7H6O2/c11-10-5-6-4-9(10)8-3-1-2-7(6)8;8-7(9)6-4-2-1-3-5-6/h1-2,6-11H,3-5H2;1-5H,(H,8,9) |
InChI-Schlüssel |
RMOJOYRVZWPZPC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC2C1C3CC2CC3O.C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Heptylsulfanyl)-5-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B14310177.png)
![N,N-Diethyl-5-imino-5H-benzo[a]phenothiazin-9-amine](/img/structure/B14310190.png)
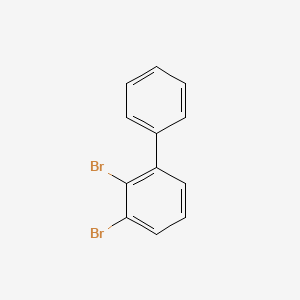

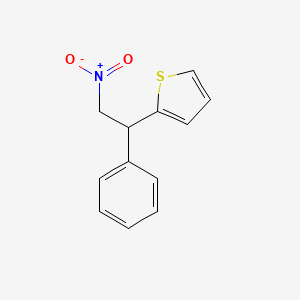
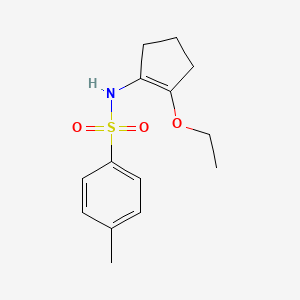

![N-[(Pyridin-3-yl)methyl]cyclooctanecarboxamide](/img/structure/B14310229.png)

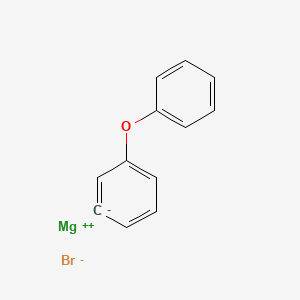
![3,3'-[Hexane-1,6-diylbis(oxy)]dibenzoyl chloride](/img/structure/B14310269.png)

